molecular formula C14H19BrFNO2 B1653710 tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate CAS No. 1909317-22-1

tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate

Cat. No.: B1653710
CAS No.: 1909317-22-1
M. Wt: 332.21
InChI Key: OANOJKAXOQQSNN-UHFFFAOYSA-N
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Description

tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate: is a synthetic organic compound with the molecular formula C14H19BrFNO2 It is characterized by the presence of a tert-butyl carbamate group attached to a 3-bromo-2-(4-fluorophenyl)propyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-(4-fluorophenyl)propyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other bioactive compounds .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives are explored for their pharmacological effects .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • tert-butyl N-(3-bromopropyl)carbamate
  • tert-butyl N-(4-bromobutyl)carbamate
  • tert-butyl N-(2-bromoethyl)carbamate

Comparison: tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-9-11(8-15)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANOJKAXOQQSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CBr)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140403
Record name Carbamic acid, N-[3-bromo-2-(4-fluorophenyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909317-22-1
Record name Carbamic acid, N-[3-bromo-2-(4-fluorophenyl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909317-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-bromo-2-(4-fluorophenyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate
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tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate

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